2-Bromo-3-methylquinoline

Catalog No.
S754296
CAS No.
35740-86-4
M.F
C10H8BrN
M. Wt
222.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-methylquinoline

CAS Number

35740-86-4

Product Name

2-Bromo-3-methylquinoline

IUPAC Name

2-bromo-3-methylquinoline

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

InChI

InChI=1S/C10H8BrN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3

InChI Key

ZKZHWAJZNZJAKV-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2N=C1Br

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1Br

Potential as a Pharmaceutical Scaffold

The quinoline core structure is present in numerous biologically active molecules, including several clinically used drugs. Research suggests that 2-Br-3-MeQ, due to its structural similarity to these active compounds, could serve as a valuable scaffold for the development of new pharmaceuticals.

Studies have explored the potential of 2-Br-3-MeQ derivatives as antitumor agents, with some demonstrating promising in vitro cytotoxicity against various cancer cell lines []. However, further research is necessary to determine their efficacy and safety in vivo.

2-Bromo-3-methylquinoline is a heterocyclic organic compound with the molecular formula C10_{10}H8_8BrN and a molecular weight of 222.08 g/mol. This compound is characterized by a quinoline structure, which consists of a fused benzene and pyridine ring, with a bromine atom and a methyl group attached at the 2 and 3 positions, respectively. It is often used in organic synthesis and has garnered interest due to its potential biological activities.

Currently, there's no documented information regarding the mechanism of action of 2-Bromo-3-methylquinoline. As mentioned earlier, its potential applications are still under investigation.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation of any vapors.
  • Store the compound in a cool, dry place away from incompatible chemicals.
  • If handling larger quantities, consult a safety data sheet (SDS) for specific disposal procedures.
Typical of bromoquinolines. Notably:

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Formation of Aminoquinolines: By heating 2-bromo-3-methylquinoline with liquid ammonia in the presence of copper powder, aminoquinolines can be synthesized .
  • Reactivity with Pyrroles: It reacts with potassium pyrrole to yield 2-(2'-pyrryl)-quinoline, demonstrating its capacity for electrophilic substitution .

Research indicates that 2-bromo-3-methylquinoline possesses anti-inflammatory properties. It has been shown to inhibit specific inflammatory pathways, making it a candidate for further pharmacological studies . Additionally, compounds in the quinoline family often exhibit antimicrobial and anticancer activities, suggesting that 2-bromo-3-methylquinoline may have similar effects.

The synthesis of 2-bromo-3-methylquinoline can be achieved through several methods:

  • Bromination of 3-Methylquinoline: This method involves the bromination of 3-methylquinoline using phosphorus(V) oxybromide in dichloromethane under controlled conditions .
  • Using Quinoline N-Oxide: Another approach involves the conversion of 3-methylquinoline N-oxide to 2-bromo-3-methylquinoline through bromination reactions .
  • Lithiation and Halogenation: The compound can also be synthesized via lithiation followed by halogenation reactions, providing a versatile route for functionalization .

2-Bromo-3-methylquinoline finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it may be explored for developing new anti-inflammatory drugs or other therapeutic agents.
  • Material Science: Compounds like 2-bromo-3-methylquinoline can be used in creating specialized materials or coatings due to their unique chemical properties.

Interaction studies involving 2-bromo-3-methylquinoline focus on its reactivity with biological targets and other chemical species. The compound's ability to form complexes with metal catalysts or react with nucleophiles is significant for understanding its mechanism of action in biological systems. These interactions are crucial for elucidating its potential therapeutic effects and optimizing its use in drug design.

Several compounds share structural similarities with 2-bromo-3-methylquinoline:

Compound NameStructural FeaturesUnique Aspects
2-BromoquinolineBromo-substituted quinolineExhibits different reactivity patterns compared to 2-bromo-3-methylquinoline .
3-MethylquinolineMethyl substitution at position 3Lacks bromine; different biological activity profile compared to 2-bromo-3-methylquinoline .
4-Bromo-7-methylquinolineBromo at position 4Different position of bromine affects reactivity and biological properties .
6-BromopyridineBromo-substituted pyridineDifferent ring structure influences reactivity and applications .

2-Bromo-3-methylquinoline, designated by the CAS registry number 35740-86-4, represents a substituted quinoline derivative with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol. The compound's IUPAC nomenclature follows systematic naming conventions, where the quinoline ring system serves as the parent structure with positional descriptors indicating the substitution pattern. The bromine atom occupies the 2-position while the methyl group is located at the 3-position of the quinoline ring system. According to standardized chemical databases, the compound is characterized by the InChI identifier "InChI=1S/C10H8BrN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3" and the corresponding InChI Key "ZKZHWAJZNZJAKV-UHFFFAOYSA-N".

The structural representation can be expressed through the SMILES notation as "CC1=CC2=CC=CC=C2N=C1Br", which provides a linear encoding of the molecular structure. The MDL number MFCD03695835 serves as an additional identifier in chemical databases, facilitating cross-referencing across various platforms. The compound typically appears as a powder under standard laboratory conditions, with physical properties that reflect its aromatic heterocyclic nature. The systematic naming and identification of this compound follow established IUPAC conventions, ensuring consistent communication across the global scientific community.

Historical Context in Heterocyclic Chemistry

The development of quinoline chemistry traces its origins to the early 19th century when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar in 1834, initially naming it "leukol" meaning "white oil" in Greek. This discovery marked the beginning of heterocyclic chemistry as a distinct field, laying the foundation for subsequent investigations into nitrogen-containing aromatic systems. The historical significance of quinoline derivatives became apparent through the isolation and characterization of naturally occurring alkaloids, particularly quinine from cinchona bark, which revolutionized the treatment of malaria. By 1820, French chemists Pelletier and Caventou had successfully isolated quinine and cinchonine from cinchona bark, establishing the therapeutic potential of quinoline-based compounds.

The evolution of heterocyclic chemistry during the 1800s witnessed significant contributions from various researchers, including Brugnatelli's separation of alloxan from uric acid in 1818 and Dobereiner's production of furan compounds using sulfuric acid with starch in 1832. The field gained further momentum when Runge collected pyrrole through dry distillation in 1834, expanding the scope of heterocyclic compounds beyond quinoline derivatives. The synthetic chemistry revolution of the early 20th century, exemplified by Friedlander's contribution to indigo dye production around 1906, demonstrated the industrial significance of heterocyclic compounds. The introduction of Chargaff's rule in 1951, highlighting the role of heterocyclic chemistry in genetic codes through purine and pyrimidine bases, further emphasized the fundamental importance of these compounds in biological systems.

The specific development of halogenated quinoline derivatives, including 2-bromo-3-methylquinoline, emerged from the systematic exploration of substitution patterns on the quinoline scaffold. The introduction of halogen atoms, particularly bromine, at specific positions on the quinoline ring has been recognized as a strategy to modulate electronic properties and enhance synthetic versatility. Modern synthetic approaches to 2-bromo-3-methylquinoline have evolved to incorporate more efficient and environmentally sustainable methodologies, reflecting contemporary emphasis on green chemistry principles.

Direct bromination of 3-methylquinoline represents one of the most fundamental approaches for synthesizing 2-bromo-3-methylquinoline derivatives [1]. This methodology employs electrophilic aromatic substitution mechanisms where bromine acts as the electrophile targeting the electron-rich quinoline ring system [16]. The process typically utilizes molecular bromine in the presence of Lewis acid catalysts such as iron tribromide or aluminum tribromide to enhance the electrophilicity of the brominating species [10].

The reaction mechanism proceeds through the formation of a bromonium ion intermediate, followed by nucleophilic attack from the quinoline nitrogen or aromatic system [20]. Temperature control is critical in these transformations, with optimal conditions ranging from room temperature to 80°C depending on the specific substrate and desired regioselectivity [10]. Higher temperatures often lead to increased formation of dibrominated byproducts and reduced selectivity for the desired 2-position substitution [14].

Research has demonstrated that the choice of solvent significantly impacts both reaction rate and product distribution [12]. Polar aprotic solvents such as dichloromethane and chloroform provide superior results compared to protic solvents, which can compete with the quinoline substrate for the electrophilic bromine species [15]. The reaction typically requires stoichiometric amounts of brominating agent, with 1.1 to 1.5 equivalents being optimal for achieving high conversion while minimizing overoxidation [10].

Yields for direct bromination methods typically range from 40% to 95% depending on the specific reaction conditions and substrate substitution patterns [1] [10]. Electron-donating substituents on the quinoline ring generally enhance reactivity and improve yields, while electron-withdrawing groups can decrease reactivity and require more forcing conditions [12].

Metalation-Functionalization Sequences for Regioselective Substitution

Metalation-functionalization sequences offer exceptional regioselectivity for the preparation of 2-bromo-3-methylquinoline derivatives through directed lithiation approaches [3]. These methodologies exploit the directing effects of nitrogen-containing heterocycles to achieve site-selective metalation followed by electrophilic trapping with brominating agents [7].

The process typically involves treatment of 3-methylquinoline with strong bases such as n-butyllithium or lithium diisopropylamide at low temperatures, typically -78°C, to generate highly reactive organolithium intermediates [3]. The quinoline nitrogen acts as a directing group, facilitating regioselective deprotonation at the 2-position through chelation-assisted metalation [8]. This intermediate can then be trapped with various electrophilic bromine sources including N-bromosuccinimide or 1,2-dibromoethane [3].

Temperature control is absolutely critical in these transformations, as higher temperatures can lead to competitive metalation at alternative positions or decomposition of the organolithium species [8]. Anhydrous conditions are essential, as trace moisture can quench the reactive intermediates and significantly reduce yields [7]. The reaction is typically conducted under inert atmosphere using nitrogen or argon to prevent oxidation of the organometallic species [3].

Yields for metalation-functionalization sequences typically range from 60% to 85%, with excellent regioselectivity for the desired 2-brominated products [3]. The major advantage of this approach is the high degree of positional control, allowing access to specific substitution patterns that may be difficult to achieve through direct electrophilic substitution methods [8]. However, the method requires careful handling of pyrophoric reagents and strictly anhydrous conditions [7].

Oxidative Bromination Using Phosphorus(V) Oxybromide Systems

Phosphorus(V) oxybromide systems represent a specialized approach for the synthesis of 2-bromo-3-methylquinoline derivatives through oxidative bromination mechanisms [1] [11]. This methodology utilizes phosphorus oxybromide as both the brominating agent and oxidant in a single transformation [11]. The reaction typically employs dimethylformamide as a co-solvent and proceeds under mild conditions at approximately 18°C for 4 hours in sealed reaction vessels [1].

The mechanism involves initial coordination of the quinoline nitrogen to the phosphorus center, followed by electrophilic attack at the 2-position [11]. The phosphorus oxybromide serves multiple roles in the transformation: it acts as the bromine source, provides the necessary electrophilic activation, and facilitates the oxidative aromatization of any intermediate dihydroquinoline species [1]. This methodology is particularly valuable for substrates that are sensitive to the harsh conditions often required in traditional bromination protocols [11].

Reaction conditions for phosphorus oxybromide systems require careful optimization [1]. The use of dichloromethane as the primary solvent, combined with dimethylformamide as a co-solvent, provides optimal solubility and reactivity [11]. Sealed tube conditions are essential to prevent loss of volatile brominating species and to maintain the anhydrous environment necessary for effective reaction [1]. Temperature control at 18°C represents a compromise between reaction rate and selectivity [11].

Yields for phosphorus oxybromide methodologies typically range from 35% to 65%, which is lower than some alternative approaches but compensated by the mild reaction conditions and functional group tolerance [1]. The major byproducts include dimethylformamide adducts and phosphorus-containing residues, which can be challenging to remove during purification [11]. Despite these limitations, the method offers excellent regioselectivity and compatibility with sensitive functional groups [1].

Lithiation Strategies for Subsequent Electrophilic Trapping

Lithiation strategies for the synthesis of 2-bromo-3-methylquinoline involve the selective formation of organolithium intermediates followed by electrophilic trapping with bromine sources [3]. This approach builds upon the directed metalation chemistry described previously but focuses specifically on optimized conditions for subsequent bromination reactions [8].

The process begins with the treatment of 3-methylquinoline with lithiating agents such as n-butyllithium or lithium tetramethylpiperidide at temperatures ranging from -78°C to -40°C [3]. The choice of lithiating base significantly impacts both the rate of metalation and the regioselectivity of the subsequent bromination step [8]. Stronger bases generally provide faster metalation but may also lead to competitive reactions at alternative positions [7].

The electrophilic trapping step involves the addition of brominating agents such as N-bromosuccinimide, bromine, or bromochloromethane to the organolithium intermediate [3]. The timing and temperature of this addition are critical factors that influence both yield and selectivity [8]. Rapid addition at low temperature generally provides the best results, as it minimizes competing reactions and decomposition pathways [7].

Solvent selection plays a crucial role in lithiation strategies [3]. Ethereal solvents such as tetrahydrofuran and dimethoxyethane are typically preferred due to their ability to solvate lithium cations and stabilize the organolithium intermediates [8]. The addition of hexamethylphosphoramide or N,N,N',N'-tetramethylethylenediamine can enhance the reactivity of the lithiating base but may also increase the formation of side products [7].

Yields for lithiation-electrophilic trapping sequences typically range from 60% to 85%, with excellent regioselectivity for the 2-position [3]. The major advantages include high selectivity and the ability to introduce bromine under relatively mild conditions [8]. However, the methodology requires careful handling of pyrophoric reagents and strictly controlled reaction conditions [7].

Comparative Analysis of Synthetic Routes: Yield Optimization and Byproduct Formation

A comprehensive analysis of the various synthetic methodologies for 2-bromo-3-methylquinoline reveals significant differences in yield, selectivity, and operational requirements [1] [3] [10] [14]. The following table summarizes the key performance metrics for each approach:

MethodYield RangeRegioselectivityReaction ConditionsMajor Byproducts
Direct Bromination40-95%GoodRT to 80°C, 2-24 hDibrominated products, hydrogen bromide
Metalation-Functionalization60-85%Excellent-78°C, anhydrous, inert atmosphereUnreacted starting material, side-chain products
Phosphorus Oxybromide35-65%High18°C, 4 h, sealed tubeDimethylformamide adducts, phosphorus residues
Lithiation-Trapping60-85%Excellent-78°C to -40°C, anhydrousOrganolithium decomposition products

Yield optimization strategies vary significantly among the different methodologies [14] [15]. For direct bromination approaches, temperature control emerges as the most critical parameter, with optimal conditions typically ranging from room temperature to 60°C [10]. Higher temperatures increase reaction rates but also promote the formation of polybrominated byproducts [14]. Solvent selection favors polar aprotic systems, with dichloromethane and chloroform providing superior results compared to protic solvents [15].

The stoichiometry of brominating agents requires careful optimization across all methodologies [1] [10]. Excess brominating agent generally improves conversion but increases the formation of dibrominated and tribrominated byproducts [14]. The optimal ratio typically ranges from 1.1 to 1.5 equivalents of brominating agent relative to the quinoline substrate [10].

Byproduct formation patterns differ substantially among the various approaches [14] [19]. Direct bromination methods primarily generate dibrominated quinoline derivatives and hydrogen bromide as major byproducts [10]. The formation of these species can be minimized through careful temperature control and the use of substoichiometric amounts of Lewis acid catalysts [14].

N-bromosuccinimide-mediated approaches produce succinimide and polybrominated quinoline derivatives as the primary byproducts [5] [19]. The formation of these species follows a radical mechanism that can be controlled through the use of radical scavengers or by conducting the reaction under an inert atmosphere [14]. Sequential addition of the brominating agent also helps minimize overoxidation [19].

Phosphorus oxybromide systems generate dimethylformamide adducts and phosphorus-containing residues that can be challenging to remove during purification [1] [11]. These byproducts typically account for 15-30% of the crude reaction mixture and require specialized purification techniques [11]. Anhydrous conditions and controlled addition of the brominating agent help minimize byproduct formation [1].

Lithiation-based methodologies produce the lowest levels of byproducts, typically 5-15% of the total reaction mixture [3]. The major side products include unreacted starting material and products arising from side-chain functionalization [8]. These can be minimized through careful temperature control and rapid quenching of the organolithium intermediates [7].

Economic and practical considerations also influence the choice of synthetic methodology [17] [31]. Direct bromination approaches offer the advantage of using readily available and inexpensive reagents but may require more extensive purification to remove byproducts [10]. Metalation-functionalization sequences provide excellent selectivity but require specialized handling of pyrophoric reagents [3]. Phosphorus oxybromide systems offer mild conditions but involve relatively expensive reagents and generate challenging purification issues [1] [11].

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Wikipedia

2-bromo-3-methylquinoline

Dates

Last modified: 08-15-2023

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